Isoquinoline, 1-amino-3-tert-butyl-
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Overview
Description
3-tert-butylisoquinolin-1-amine is a chemical compound with the molecular formula C13H17N. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The tert-butyl group attached to the isoquinoline ring significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . Another approach is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphoryl chloride or other dehydrating agents .
Industrial Production Methods
Industrial production of 3-tert-butylisoquinolin-1-amine may involve large-scale adaptations of these synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-tert-butylisoquinolin-1-amine undergoes various chemical reactions, including:
Reduction: Reduction of the isoquinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
3-tert-butylisoquinolin-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-butylisoquinolin-1-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without the tert-butyl group.
Quinoline: A structurally similar compound with a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
3-tert-butylisoquinolin-1-amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This makes it distinct from other isoquinoline derivatives and useful in specific applications where such properties are desired .
Properties
CAS No. |
58814-41-8 |
---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-tert-butylisoquinolin-1-amine |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)11-8-9-6-4-5-7-10(9)12(14)15-11/h4-8H,1-3H3,(H2,14,15) |
InChI Key |
BXWSZTOFUTUGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
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